(S)-Methyl 4-azido-2-(Boc-amino)butanoate chemical properties
(S)-Methyl 4-azido-2-(Boc-amino)butanoate chemical properties
Executive Summary
(S)-Methyl 4-azido-2-(Boc-amino)butanoate (also known as Boc-Azidohomoalanine methyl ester or Boc-Aha-OMe ) is a critical non-canonical amino acid derivative used extensively in bio-orthogonal chemistry and peptidomimetics. Structurally, it is a methionine surrogate where the sulfur-methyl thioether is replaced by an azide moiety.
This substitution endows the molecule with unique reactivity: the azide group is chemically inert under physiological conditions but reacts specifically and rapidly with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with phosphines via Staudinger ligation. This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol from L-homoserine, and rigorous safety standards for handling organic azides.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | Methyl (2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Common Name | Boc-L-Azidohomoalanine methyl ester (Boc-Aha-OMe) |
| CAS Number | 120042-14-0 |
| Molecular Formula | |
| Molecular Weight | 258.28 g/mol |
| SMILES | CC(C)(C)OC(=O)NC(=O)OC |
Physical Properties
-
Physical State: Typically a pale yellow to colorless oil; may crystallize upon prolonged storage at -20°C.
-
Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, Methanol, DMSO). Sparingly soluble in water.
-
Chirality: L-configuration (S). Enantiomeric purity is critical for biological applications.
-
Stability: Stable at room temperature for short periods. Long-term storage requires -20°C under inert atmosphere (Ar/N2) to prevent Boc-deprotection or azide decomposition.
Synthetic Route & Mechanistic Insight
The most robust synthesis of Boc-Aha-OMe avoids the use of diazo transfer reagents (which can be hazardous) and instead utilizes a nucleophilic substitution on a protected homoserine derivative.
Validated Synthesis Protocol
Precursor:
Step 1: Mesylation (Activation)
The primary hydroxyl group of Boc-homoserine methyl ester is converted into a good leaving group (mesylate) using methanesulfonyl chloride (MsCl).
-
Reagents: MsCl, Triethylamine (
), DCM ( ). -
Conditions:
to RT.[1]
Step 2: Azidation (Displacement)
The mesylate is displaced by the azide anion (
-
Reagents: Sodium Azide (
), DMF or DMSO.[2] -
Conditions:
(Controlled heating). -
Stereochemistry: The reaction occurs at the
-carbon, remote from the -chiral center. Therefore, stereochemical integrity is preserved (no racemization).
Synthesis Workflow Diagram
Caption: Two-step synthesis of Boc-Aha-OMe preserving alpha-carbon chirality.
Handling & Safety: The Azide Factor[2][7][8]
Working with organic azides requires strict adherence to safety protocols to prevent explosive decomposition.[3][4][5][6]
Stability Calculation (Rule of Three)
The safety of an organic azide is estimated using the Carbon/Nitrogen ratio equation:
- (1 amine + 3 azide)
Verdict: The ratio is 3.5 , which is
Mandatory Safety Protocols
-
No Metal Spatulas: Avoid contact with metals (especially Cu, Pb) to prevent formation of highly explosive metal azides.[6] Use Teflon or plastic tools.
-
Solvent Restrictions: Do not use halogenated solvents (DCM,
) for long-term storage or rotary evaporation at high temperatures, as di- and tri-azidomethane can form (though less likely with this specific structure, it is best practice). -
Heat Limit: Do not heat above
. Decomposition generally begins > , but the safety margin is necessary. -
Waste Disposal: Quench excess azide with mild oxidants or specific reduction protocols before disposal. Never pour azide solutions down the drain (reacts with lead pipes).
Applications in Drug Discovery & Chemical Biology
Bio-orthogonal Labeling ("Click" Chemistry)
Boc-Aha-OMe is a primary building block for "Clickable" peptides. Once incorporated into a peptide (after deprotection), the azide side chain serves as a handle.
-
Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Partner: Terminal alkynes linked to fluorophores, drugs, or affinity tags (e.g., Biotin-alkyne).
-
Product: 1,4-disubstituted 1,2,3-triazole linkage (stable, rigid, mimics a peptide bond).
Peptidomimetics
The triazole ring formed from Aha can mimic the electronic and steric properties of an amide bond, making Aha-derived peptides useful for:
-
Stabilizing alpha-helices.
-
Creating protease-resistant peptide drugs.
Click Chemistry Pathway
Caption: Mechanism of CuAAC conjugation utilizing the Aha side chain.
Experimental Protocol: Synthesis of Boc-Aha-OMe
Based on modified procedures from Link et al. (2007).
Materials
- -Boc-L-homoserine methyl ester (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Sodium Azide (
) (2.0 eq)[2] -
Triethylamine (
) (1.5 eq) -
Dichloromethane (DCM) (Anhydrous)
-
Dimethylformamide (DMF) (Anhydrous)
Procedure
Step A: Mesylation
-
Dissolve Boc-L-homoserine methyl ester in anhydrous DCM (
) under nitrogen atmosphere. -
Cool the solution to
in an ice bath. -
Add
followed by dropwise addition of MsCl. -
Stir at
for 30 min, then allow to warm to RT for 2 hours. -
Workup: Wash with
HCl, saturated , and brine. Dry over and concentrate in vacuo. (The mesylate is stable enough for immediate use).
Step B: Azidation
-
Dissolve the crude mesylate in anhydrous DMF (
). -
Add
(Caution: Toxic solid).[2] -
Heat the mixture to
(Do not exceed ) for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA; azide is not UV active, but the Boc group may show weak absorption). -
Workup: Dilute with Ethyl Acetate (
) and wash extensively with water (5x) to remove DMF and excess azide. -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Yield: Typically 70–85%.
References
-
Link, A. J., Vink, M. K., & Tirrell, D. A. (2007).[7] Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor.[7] Nature Protocols, 2(8), 1884–1887.[7]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797–3800.
-
PubChem Database. (2023). Compound Summary for CID 10260212 (Related Azidohomoalanine derivatives).
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. uvic.ca [uvic.ca]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
